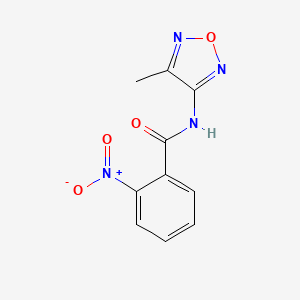![molecular formula C12H18N2O3S B5860849 N-[(tert-butylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5860849.png)
N-[(tert-butylamino)carbonyl]-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-4-MS is a sulfonamide compound that is commonly used as a protecting group for amines in organic synthesis. It was first synthesized in 1983 by R. F. Furchgott and colleagues at the University of Miami. Since then, it has been used in a variety of research applications due to its unique properties.
Mecanismo De Acción
Boc-4-MS acts as a protecting group for amines in organic synthesis. It is able to selectively protect primary amines, while leaving secondary and tertiary amines unaffected. This makes it a useful tool in the synthesis of peptides and proteins, as it allows for the selective protection of specific amino acid residues.
Biochemical and Physiological Effects:
Boc-4-MS has not been extensively studied for its biochemical or physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Boc-4-MS in lab experiments is its selectivity for primary amines. This allows for the selective protection of specific amino acid residues in peptide synthesis. Additionally, it has been shown to be stable under a variety of reaction conditions. However, its use is limited by its high cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for research involving Boc-4-MS. One area of interest is the development of new synthetic methods for its preparation. Additionally, it could be used in the development of new fluorescent probes for studying protein-ligand interactions. Finally, it could be used in the development of new peptide-based drugs for the treatment of various diseases.
In conclusion, Boc-4-MS is a sulfonamide compound that has gained attention in scientific research due to its potential as a reagent in organic synthesis and as a tool for studying protein-ligand interactions. Its unique properties make it a useful tool in the synthesis of peptides and proteins, as well as in the development of fluorescent probes for studying protein-ligand interactions. While its use is limited by its high cost and the need for specialized equipment for its synthesis, there are several future directions for research involving Boc-4-MS.
Métodos De Síntesis
Boc-4-MS is synthesized through a multistep process involving the reaction of p-toluenesulfonyl chloride with tert-butylamine, followed by the addition of 4-methylbenzenesulfonyl chloride. The resulting compound is then purified using various techniques such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Boc-4-MS has been used in a variety of research applications, including the synthesis of peptides and proteins, as well as the study of protein-ligand interactions. It has been shown to be a useful reagent in the synthesis of cyclic peptides and in the preparation of peptide libraries for drug discovery. Additionally, it has been used in the development of fluorescent probes for studying protein-ligand interactions.
Propiedades
IUPAC Name |
1-tert-butyl-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9-5-7-10(8-6-9)18(16,17)14-11(15)13-12(2,3)4/h5-8H,1-4H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDPVKYFROQKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-chlorophenyl)ethylidene]hydrazone}](/img/structure/B5860770.png)
![N-(3,4-dimethylphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5860785.png)
![4-isopropyl 2-methyl 5-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5860801.png)
![2-[4-(benzyloxy)phenoxy]-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide](/img/structure/B5860807.png)
![9-anthracenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5860809.png)
![5-chloro-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B5860815.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5860816.png)
![2-(4-nitrophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5860818.png)
![2-[(5-phenyl-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5860837.png)
methyl]-N'-(4-ethylphenyl)thiourea](/img/structure/B5860839.png)

![N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5860864.png)
![3-amino-6,6,7-trimethyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile](/img/structure/B5860868.png)
![4-{[(4-ethylphenyl)amino]carbonyl}isophthalic acid](/img/structure/B5860876.png)